molecular formula C23H24N2O6 B4694205 1-mesityl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-mesityl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4694205
M. Wt: 424.4 g/mol
InChI Key: VXYNWEPUDNBICJ-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-mesityl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Mesityl oxide derivative and has a molecular formula of C23H23N3O5.

Mechanism of Action

The mechanism of action of 1-mesityl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its ability to inhibit the activity of specific enzymes and proteins involved in various biological pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
1-mesityl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in various animal models. Additionally, it has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-mesityl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its high potency and specificity towards specific enzymes and proteins. However, the limitations include its low solubility in water and the need for further optimization of its pharmacokinetic properties.

Future Directions

The potential future directions for research on 1-mesityl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione include the development of novel drug delivery systems to improve its solubility and pharmacokinetic properties. Additionally, further studies are needed to explore its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
In conclusion, 1-mesityl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its mechanism of action involves the inhibition of specific enzymes and proteins involved in various biological pathways. Further research is needed to optimize its pharmacokinetic properties and explore its potential therapeutic applications in various diseases.

Scientific Research Applications

1-mesityl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties.

properties

IUPAC Name

(5E)-5-[(2,4,6-trimethoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-12-7-13(2)20(14(3)8-12)25-22(27)17(21(26)24-23(25)28)11-16-18(30-5)9-15(29-4)10-19(16)31-6/h7-11H,1-6H3,(H,24,26,28)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYNWEPUDNBICJ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=C(C=C(C=C3OC)OC)OC)C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C/C3=C(C=C(C=C3OC)OC)OC)/C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-mesityl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
1-mesityl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
1-mesityl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
Reactant of Route 4
1-mesityl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
Reactant of Route 5
1-mesityl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
Reactant of Route 6
1-mesityl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.